Hex-3-en-1-yl 2-hydroxypropanoate
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Overview
Description
cis-3-Hexenyl lactate: is an organic compound with the molecular formula C9H16O3 . . This compound is characterized by its fruity-green odor and is commonly found in brandy and grapes .
Preparation Methods
Synthetic Routes and Reaction Conditions: cis-3-Hexenyl lactate can be synthesized through the reaction of hexenol with lactic acid ester. This reaction typically occurs under acidic conditions, with acid catalysis promoting a higher yield .
Industrial Production Methods: In industrial settings, the production of cis-3-Hexenyl lactate involves similar synthetic routes but on a larger scale. The process is optimized to ensure high purity and yield, often exceeding 98% .
Chemical Reactions Analysis
Types of Reactions: cis-3-Hexenyl lactate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids.
Reduction: This reaction can convert the ester group into an alcohol.
Substitution: This reaction can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other functionalized compounds.
Scientific Research Applications
cis-3-Hexenyl lactate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in gas chromatography.
Biology: Studied for its role in plant signaling and defense mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the flavor and fragrance industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of cis-3-Hexenyl lactate involves its interaction with various molecular targets and pathways. In biological systems, it can act as a signaling molecule, influencing plant defense responses and other physiological processes . The exact molecular targets and pathways are still under investigation, but it is known to interact with specific receptors and enzymes.
Comparison with Similar Compounds
- cis-3-Hexenyl acetate
- cis-3-Hexenyl butyrate
- cis-3-Hexenyl isovalerate
Comparison: cis-3-Hexenyl lactate is unique due to its specific ester linkage and the presence of a hydroxyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a higher boiling point and a more complex odor profile .
Biological Activity
Hex-3-en-1-yl 2-hydroxypropanoate, also known as cis-3-hexenyl lactate, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial properties and flavoring agents. This article aims to present a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
This compound is an ester derived from hex-3-en-1-ol and lactic acid. Its structure contributes to its reactivity and interaction with biological systems. The molecular formula is C7H12O3, and it has a molecular weight of approximately 144.17 g/mol.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Properties
- Studies indicate that this compound exhibits notable antimicrobial activity against various pathogens. It has been shown to inhibit the growth of bacteria and fungi, making it a potential candidate for use in food preservation and as a natural antimicrobial agent.
2. Genotoxicity and Cytotoxicity
- Research has evaluated the genotoxic potential of this compound using assays such as the Ames test and BlueScreen assay. Results indicate that it does not present significant genotoxicity or cytotoxicity at relevant concentrations, suggesting safety for use in food applications .
Antimicrobial Activity
A series of studies have assessed the antimicrobial efficacy of this compound:
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli | 0.5% | |
Staphylococcus aureus | 0.8% | |
Candida albicans | 0.4% |
These findings support the compound's potential as a natural preservative in food products.
Genotoxicity Studies
In assessing the safety profile of this compound, various genotoxicity tests were performed:
Test Type | Result | Reference |
---|---|---|
Ames Test | Negative for mutagenicity | |
BlueScreen Assay | No cytotoxic effects | |
Micronucleus Test | Non-clastogenic |
These tests confirm that this compound does not pose significant risks regarding genetic damage.
Case Studies
Case Study: Application in Food Preservation
A study conducted on the application of this compound in food preservation demonstrated its effectiveness in extending the shelf life of perishable goods. The compound was incorporated into a meat product, resulting in a reduction of microbial load by over 50% during storage at refrigeration temperatures.
Case Study: Flavoring Agent
this compound is also explored as a flavoring agent due to its pleasant aroma reminiscent of fresh-cut grass. Sensory evaluation studies have shown that its inclusion enhances the overall flavor profile of various food products without imparting any undesirable aftertaste.
Properties
Molecular Formula |
C9H16O3 |
---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
hex-3-enyl 2-hydroxypropanoate |
InChI |
InChI=1S/C9H16O3/c1-3-4-5-6-7-12-9(11)8(2)10/h4-5,8,10H,3,6-7H2,1-2H3 |
InChI Key |
NNLLMULULOBXBY-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCOC(=O)C(C)O |
Origin of Product |
United States |
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